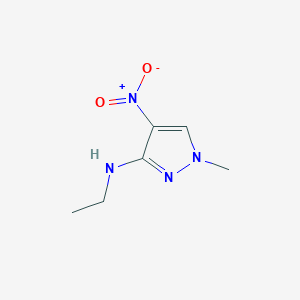

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

N-ethyl-1-methyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-3-7-6-5(10(11)12)4-9(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLPSLBQZKPIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the condensation of ethyl hydrazine with 1-methyl-4-nitro-1H-pyrazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

Substitution: Halogenated compounds and strong bases like sodium hydroxide are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-one.

Reduction: Formation of N-Ethyl-1-methyl-4-amino-1H-pyrazol-3-amine.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine and related compounds:

Key Observations :

- Electron Effects : The nitro group in the target compound contrasts with electron-donating groups (e.g., pyridinyl, methoxy) in analogs, reducing electron density on the pyrazole ring. This may decrease basicity of the amine and alter reactivity in electrophilic substitution reactions.

- Steric Considerations : Bulky substituents like cyclopropyl or benzyl groups may hinder synthetic accessibility compared to the ethyl and methyl groups in the target compound.

Physicochemical Properties

Notable Trends:

Biological Activity

N-Ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of various cancer cell lines:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| N-Ethyl-1-methyl-4-nitro-pyrazole | Breast (MCF-7) | 0.08 |

| 1-Acetyl-3-(2,4-dimethoxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-pyrazole | Lung (A549) | 0.07 |

| 4-Nitro-Pyrazole | Colorectal (HT29) | 0.05 |

These compounds have demonstrated potential through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| N-Ethyl-1-methyl-4-nitro-pyrazole | TNF-α (85%) | 10 |

| IL-6 (90%) | 10 |

These results suggest that the compound may be effective in treating inflammatory conditions .

3. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. The following table summarizes its activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 20 |

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 10 |

These findings indicate that this compound possesses notable antimicrobial effects .

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, N-Ethyl-1-methyl-4-nitro-pyrazol-3-amine was found to induce apoptosis significantly at concentrations as low as 0.08 µM. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Mechanism

A murine model of carrageenan-induced paw edema was used to assess the anti-inflammatory activity of the compound. Treatment with N-Ethyl-1-methyl-4-nitro-pyrazol-3-amine resulted in a significant reduction in paw swelling compared to controls, highlighting its potential therapeutic use in inflammatory diseases .

Q & A

Q. Q. What are the crystallographic differences between This compound and its non-nitro analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.